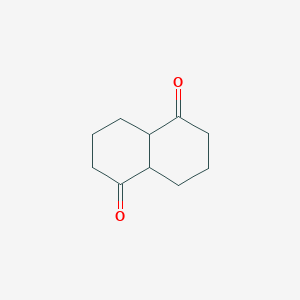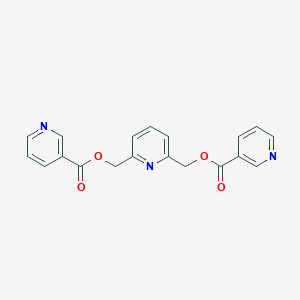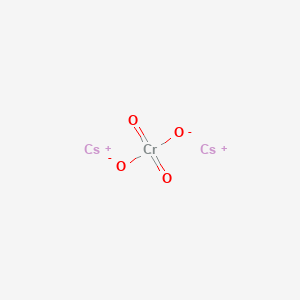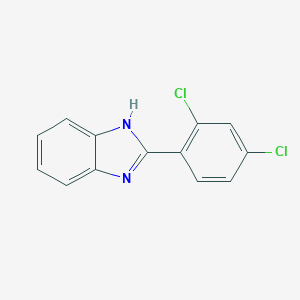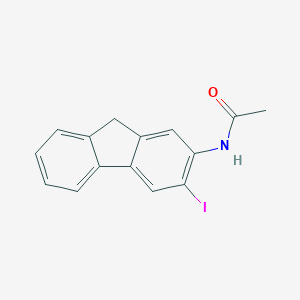
5-アミノキノリン-8-オール
概要
説明
5-Aminoquinolin-8-ol is a natural product found in Nicotiana tabacum with data available.
科学的研究の応用
医薬品研究:抗菌剤
5-アミノキノリン-8-オールは、潜在的な亜鉛キレート剤として特定されています。 この特性は、特にカルバペネム補助剤の開発において有用であり、金属β-ラクタマーゼを産生する細菌に対抗することができます。 。これらの酵素は、抗生物質耐性に関与しており、5-アミノキノリン-8-オールのようなキレート剤は、それらの活性を阻害し、カルバペネム系抗生物質の有効性を回復させることができます。
作用機序
Target of Action
Similar compounds such as nitroxoline have been found to inhibit type 2 human methionine aminopeptidase (metap2) and sirtuin 1 (sirt1) . These proteins play crucial roles in cellular processes such as angiogenesis and cellular aging, respectively .
Mode of Action
It’s worth noting that modifications of similar compounds like nitroxoline have resulted in derivatives with increased potency against human umbilical vein endothelial cells (huvec), but with entirely different, as yet unknown mechanisms .
Biochemical Pathways
Similar compounds have been found to inhibit the function of metap2 and sirt1, which are involved in the regulation of angiogenesis and cellular aging, respectively .
Result of Action
Similar compounds have been found to inhibit the growth of human umbilical vein endothelial cells (huvec) .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c for optimal stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that derivatives of 5-Aminoquinolin-8-ol have shown inhibitory effects on human umbilical vein endothelial cells (HUVEC) growth .
Cellular Effects
Derivatives of 5-Aminoquinolin-8-ol have been found to inhibit the growth of HUVEC .
Molecular Mechanism
It is known that derivatives of 5-Aminoquinolin-8-ol can inhibit the growth of HUVEC .
特性
IUPAC Name |
5-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUKNRKEYICTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328975 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-66-4 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?
A2: While both 5-Aminoquinolin-8-ol derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some 5-Aminoquinolin-8-ol derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for 5-Aminoquinolin-8-ol derivatives compared to nitroxoline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
